Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-
Description
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-thienylmethyl group at position 5 and a phenolic hydroxyl group at position 3 of the benzene ring. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry . The 3-thienylmethyl substituent introduces sulfur-containing aromaticity, which may enhance interactions with biological targets, while the phenol group contributes to solubility and pharmacokinetic properties .
Properties
CAS No. |
1152513-71-7 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
3-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C13H10N2O2S/c16-11-3-1-2-10(7-11)13-14-12(17-15-13)6-9-4-5-18-8-9/h1-5,7-8,16H,6H2 |
InChI Key |
YKGZJJSYNDQBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NOC(=N2)CC3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring. The thienylmethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Reduced oxadiazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- exerts its effects depends on its interaction with molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural analogues and their comparative features:
Physicochemical Properties
- Solubility: Phenolic hydroxyl groups enhance aqueous solubility, critical for oral bioavailability. Fluorinated derivatives (e.g., 3,5-difluoro) balance lipophilicity and solubility via halogen bonding .
Stability and Toxicity
- The phenol group is susceptible to glucuronidation, a common metabolic pathway, whereas thienylmethyl may reduce hepatic clearance compared to chloromethyl analogues .
- Toxicity profiles vary: Aminomethyl derivatives (15a) show lower cytotoxicity, while halogenated compounds require careful optimization to mitigate off-target effects .
Biological Activity
The compound Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is a novel phenolic derivative with potential biological activity. Its structure incorporates a thienylmethyl group and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H8N4OS |
| Molecular Weight | 232.26 g/mol |
| Solubility | Soluble in DMSO |
| Boiling Point | Not specified |
| pKa | Not specified |
The biological activity of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known to exhibit antimicrobial and anticancer properties. Studies suggest that compounds with oxadiazole structures can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways including:
- Inhibition of topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition can lead to increased DNA damage and cell death.
- Modulation of signaling pathways : The compound may influence pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Antimicrobial Activity
Research has indicated that phenolic compounds exhibit significant antimicrobial properties. For instance, a study on related phenolic derivatives demonstrated effective inhibition against various bacterial strains. The specific activity of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully elucidated but suggests potential therapeutic applications.
Anticancer Activity
Phenolic compounds have been extensively studied for their anticancer effects. The compound's structure suggests it could target cancer cells effectively. A comparative study indicated that similar oxadiazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines (HePG2, Caco-2). Further investigations are necessary to establish the specific cytotoxicity profile of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-.
Study 1: Anticancer Efficacy
In a recent study published in Bioorganic & Medicinal Chemistry Letters, derivatives of oxadiazoles were synthesized and tested for their anticancer properties. Among them, a compound structurally similar to Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- showed promising results with an IC50 value of 0.29 µM against HePG2 cells. This suggests that the thienylmethyl substitution enhances the anticancer efficacy of the oxadiazole moiety.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of phenolic compounds revealed that derivatives with oxadiazole rings exhibited significant activity against Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could enhance antimicrobial efficacy.
Q & A
Q. What are the optimal synthetic routes for Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of thioamides or amidoximes with carboxylic acid derivatives. For this compound:
-
Key Steps :
- Formation of the oxadiazole ring via reaction of a nitrile precursor with hydroxylamine.
- Introduction of the 3-thienylmethyl group via alkylation or coupling reactions.
- Functionalization of the phenol moiety (e.g., protection/deprotection strategies).
-
Optimization :
-
Example Protocol :
Step Reagents/Conditions Yield (%) 1 NH₂OH·HCl, DMF, 100°C 65–75 2 3-Thienylmethyl bromide, K₂CO₃, DMF 50–60 3 Deprotection (TFA/CH₂Cl₂) 85–90
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include:
- Spectroscopic Techniques :
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assay : Test against S. aureus (Gram+) and E. coli (Gram–) using broth microdilution (CLSI guidelines). Compare with fluoro-/nitro-substituted analogs (Table 1) .
- Cytotoxicity :
- MTT Assay : Screen against HEK-293 (normal) and HeLa (cancer) cells. IC₅₀ values >50 μM suggest low toxicity .
Q. Table 1: Comparative Biological Activity of Oxadiazole Derivatives
| Compound | Substituent | Antibacterial (MIC, μg/mL) | Antitumor (IC₅₀, μM) |
|---|---|---|---|
| This compound | 3-Thienylmethyl | 16–32 (Gram+) | >100 |
| 3-Fluorophenyl analog | 2-Fluorophenyl | 8–16 | 45–60 |
| 4-Nitrophenyl analog | 4-Nitrophenyl | 64–128 | 25–35 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Effects :
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to predict binding to bacterial FabH or kinase targets. Thienylmethyl shows π-π stacking with Tyr158 in FabH .
- Synthetic Modifications :
Q. How should researchers address contradictory data in bioactivity studies (e.g., high potency in vitro vs. low in vivo efficacy)?
Methodological Answer:
- Pharmacokinetic Analysis :
- ADME Profiling : Measure plasma stability (e.g., t₁/₂ in rat liver microsomes) and LogP (target: 2–3).
- Metabolite Identification : Use LC-MS/MS to detect oxidative degradation of the thienyl group .
- Formulation Strategies :
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
Q. What crystallographic challenges arise when analyzing this compound, and how can they be resolved?
Methodological Answer:
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- DFT Calculations :
- Machine Learning :
- Train models on existing oxadiazole reaction datasets to predict regioselectivity in alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
